molecular formula C13H20N4O2 B11731119 Tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B11731119
M. Wt: 264.32 g/mol
InChI Key: BLBFQPDRAHCHEV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-aminopyrimidin-5-yl moiety at the 3-position. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 264.33 g/mol.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)10-6-15-11(14)16-7-10/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16)

InChI Key

BLBFQPDRAHCHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(N=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with aminopyrimidine under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate function. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

Tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared below with two pyridine-based analogs from the literature ():

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate (Target) C₁₃H₂₀N₄O₂ 264.33 Pyrimidine core, amino group, Boc protection
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₁H₃₀BrN₃O₅ 484.39 Bromopyridine, dimethoxymethyl, Boc protection
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₂₀H₃₄BrN₃O₂Si 480.48 Bromopyridine, methoxy, tert-butyldimethylsilyl (TBS) ether

Key Observations:

Heterocyclic Core: The target compound features a pyrimidine ring (6-membered, 2 nitrogen atoms), whereas the analogs derive from pyridine (6-membered, 1 nitrogen). The 2-amino group on the pyrimidine contrasts with bromo and methoxy substituents in the analogs, which influence electronic properties and reactivity.

Substituents and Reactivity: Bromine in the analogs (484.39 and 480.48 g/mol) increases molecular weight and enables cross-coupling reactions (e.g., Suzuki-Miyaura). The target lacks halogens, reducing steric hindrance and enabling nucleophilic substitutions at the amino group . The dimethoxymethyl and TBS ether groups in the analogs improve lipophilicity, whereas the target’s amino group enhances hydrophilicity.

Protecting Groups :

  • The Boc group (target and first analog) is acid-labile, whereas the TBS ether (second analog) is base-stable but acid-sensitive. This distinction dictates divergent deprotection strategies in synthesis .

Biological Activity

Tert-butyl 3-(2-aminopyrimidin-5-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C14H21N3O2
  • Molecular Weight: 263.34 g/mol

The presence of the pyrimidine moiety is significant as it contributes to the compound's interaction with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable biological activity against various cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Biological Activity
A431 (epidermoid carcinoma)0.5Inhibits cell proliferation
PC9 (lung cancer)0.8Induces apoptosis
MDA-MB-231 (breast cancer)1.2Reduces migration and invasion

These results indicate that the compound has potential as an anticancer agent, particularly in inhibiting proliferation and inducing apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer : In a study involving PC9 cell lines, the compound demonstrated a significant reduction in cell viability at concentrations as low as 0.8 µM, suggesting its efficacy in targeting lung cancer cells with specific mutations.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of the compound, revealing its ability to reduce pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the pyrimidine ring have been shown to improve potency and selectivity for specific targets.

Comparative Analysis

To further understand the biological activity of this compound, comparisons with structurally similar compounds were made:

Compound IC50 (µM) Notes
Tert-butyl 3-(2-methylpyrimidin-5-yl)pyrrolidine1.5Less potent than the target compound
Tert-butyl 3-(4-amino-pyrimidin-5-yl)pyrrolidine0.6Similar potency; different binding profile

The comparative analysis indicates that structural modifications can significantly influence biological activity, providing insights for future drug design.

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